3-(5,7-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl
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Overview
Description
3-(5,7-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,7-dichloroindole.
Alkylation: The 5,7-dichloroindole is then alkylated with a suitable alkylating agent to introduce the propan-1-amine group.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5,7-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-(5,7-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,7-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroindole: A precursor in the synthesis of the compound.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
3-(5,7-Dichloro-1H-indol-3-yl)propan-1-aminedihydrochloride is unique due to its specific substitution pattern and the presence of the propan-1-amine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14Cl4N2 |
---|---|
Molecular Weight |
316.0 g/mol |
IUPAC Name |
3-(5,7-dichloro-1H-indol-3-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H12Cl2N2.2ClH/c12-8-4-9-7(2-1-3-14)6-15-11(9)10(13)5-8;;/h4-6,15H,1-3,14H2;2*1H |
InChI Key |
ICNLNHSXLRLQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCCN)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
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